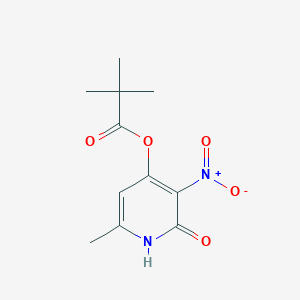
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate
Description
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate is a chemical compound with the molecular formula C13H16N2O5. It belongs to the pyridine family and is commonly used as an intermediate in the synthesis of various pharmaceuticals. This compound is known for its unique chemical structure, which allows it to interact with various biological targets, making it an attractive tool for scientific research.
Propriétés
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c1-6-5-7(18-10(15)11(2,3)4)8(13(16)17)9(14)12-6/h5H,1-4H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBZXOAEGKYVEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate can be carried out through different procedures, including the Knoevenagel reaction, a one-pot synthesis method, and a two-pot synthesis method. One of the most common procedures involves the use of piperidine, ethyl 2-oxocyclohexanecarboxylate, and methyl 3-nitro-5-methylpyridine-2-carboxylate. This method results in a relatively high yield of the compound.
Analyse Des Réactions Chimiques
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate has the potential for use in various scientific experiments, including drug discovery, organic synthesis, and materials science. It can be used as an intermediate in the synthesis of various pharmaceuticals, including anti-cancer agents and anti-inflammatory agents.
Mécanisme D'action
The exact mechanism of action of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate is not fully understood. it is believed to interact with various biological targets, including protein kinases, enzymes, and other cellular components. It is thought to inhibit the activity of protein kinases by binding to their active sites and preventing their catalytic activity. In addition, this compound is thought to interact with enzymes and other cellular components, leading to changes in their structure and function.
Comparaison Avec Des Composés Similaires
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate can be compared with other similar compounds, such as 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


